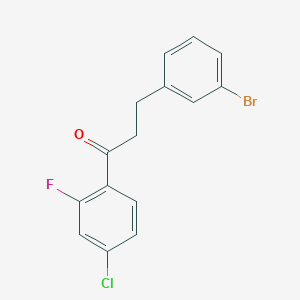

3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Description

3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is a halogenated aryl ketone featuring bromine, chlorine, and fluorine substituents on its aromatic rings.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJNVWMAKPXIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is an organic compound belonging to the aryl ketone class, characterized by a propanone backbone with specific halogen substitutions. Its structure includes a bromophenyl group and a chlorofluorophenyl group, which may influence its biological activities and chemical properties. Despite its potential, comprehensive studies on its biological activity remain limited.

- Molecular Formula: C15H12BrClF

- Molecular Weight: 335.62 g/mol

- Structural Features:

- Aryl ketone framework

- Halogen substituents: bromine, chlorine, and fluorine

Biological Activity Overview

While specific biological activities for this compound have not been extensively documented, compounds with similar structures often exhibit various pharmacological effects. These may include:

- Antimicrobial Properties: Compounds with halogen substitutions frequently demonstrate enhanced antimicrobial activity due to increased lipophilicity and altered receptor interactions.

- Anti-inflammatory Effects: Similar aryl ketones are known for their anti-inflammatory properties, which may be relevant for chronic inflammatory conditions.

- Anticancer Activity: The structural similarities to other known anticancer agents suggest potential cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, we can compare it with other structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine and chlorine on phenyl rings | Moderate anticancer activity |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |

| 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one | Complex polycyclic structure | Antimicrobial and anticancer properties |

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds with similar structures. For instance:

- Cytotoxicity Studies: Research on ferrocenyl chalcones revealed significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 6.59 to 12.51 μM. This indicates that structural modifications in similar compounds can lead to varying degrees of biological activity .

- Antimicrobial Activity: Another study evaluated various aryl ketones for their antibacterial effects against strains like E. coli and S. aureus, demonstrating that halogenated compounds often exhibited enhanced inhibitory effects compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Halogenated Propiophenones and Coupling Reactions

and highlight the role of halogenated propiophenones in coupling reactions. For example:

- 1-(3-Bromophenyl)propan-1-one reacts with HOBt to yield coupled products in moderate yields (40–50%, Table 4) .

- 1-(4-Chloro-2-fluorophenyl)propan-1-one analogs (e.g., 1-(4-chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one, CAS 898775-10-5) are noted for their use in safety and regulatory contexts .

Key Differences :

- Yields for brominated propiophenones (40–50%) are generally lower than those for chlorinated or fluorinated derivatives (60–70%) , suggesting halogen position and electronegativity impact reaction efficiency.

Key Insights :

Substituent Effects on Crystallography and Solid-State Properties

- (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (a chalcone analog) exhibits non-merohedral twinning in crystallographic studies, attributed to its planar structure and halogen interactions .

- 3-((4-Bromophenyl)thio)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone (CAS 329779-48-8) incorporates a sulfur atom, enabling diverse hydrogen-bonding patterns and crystal packing .

Comparison :

Implications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.